molecular formula C17H24BF3N2O4 B2418789 ML604440 CAS No. 1140517-08-3

ML604440

Cat. No.: B2418789
CAS No.: 1140517-08-3
M. Wt: 388.19
InChI Key: IRZZVDHGNHGNAI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML604440 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity (≥98.0%) and is available in various quantities for research purposes .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. The compound is typically produced in specialized laboratories under controlled conditions to ensure its high purity and efficacy. The production process involves the use of advanced chemical synthesis techniques and rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: ML604440 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound is stable under standard laboratory conditions and does not readily undergo oxidation or reduction reactions .

Common Reagents and Conditions: The synthesis and reactions involving this compound typically use reagents such as dimethyl sulfoxide (DMSO) for solubilization and various organic solvents for purification. The compound is soluble in DMSO at a concentration of 100 milligrams per milliliter .

Major Products Formed: The major products formed from reactions involving this compound are typically derivatives with modified functional groups. These derivatives are used to study the compound’s biological activity and potential therapeutic applications .

Properties

IUPAC Name

[(1R)-3-methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BF3N2O4/c1-10(2)9-13(18(26)27)22-15(25)16(3,4)23-14(24)11-7-5-6-8-12(11)17(19,20)21/h5-8,10,13,26-27H,9H2,1-4H3,(H,22,25)(H,23,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZZVDHGNHGNAI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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